4-Butyl-1,3-thiazole-2-carboxylic acid

描述

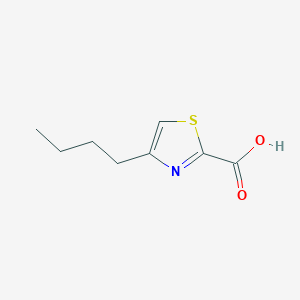

4-Butyl-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-butylthioamide with α-haloketones under basic conditions, leading to the formation of the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions: 4-Butyl-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the C-2 position of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for electrophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

科学研究应用

Scientific Research Applications

1. Biological Activities

- Antimicrobial Properties: Research indicates that 4-butyl-1,3-thiazole-2-carboxylic acid exhibits antimicrobial activity against various bacterial and fungal strains. This makes it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.

2. Medicinal Chemistry

- Therapeutic Applications: Ongoing studies are exploring its efficacy as a therapeutic agent in treating conditions such as infections and possibly cancer. The thiazole moiety is known for its role in many bioactive compounds, enhancing the interest in this compound .

3. Material Science

- Building Block for Synthesis: It serves as a versatile building block for synthesizing more complex thiazole derivatives that are useful in pharmaceuticals and agrochemicals. Its derivatives have been used to develop dyes and specialty chemicals, showcasing its utility in industrial applications.

Industrial Applications

1. Chemical Manufacturing

- Catalyst Development: The compound has been utilized as a catalyst in various chemical reactions, particularly those involving nucleophilic substitutions due to its reactive thiazole ring.

- Dye Production: It is involved in the production of dyes and pigments, leveraging its color properties attributed to the thiazole structure.

2. Agrochemicals

- Pesticide Formulation: There is growing interest in using thiazole derivatives as components in pesticide formulations due to their biological activity against pests.

Case Studies

作用机制

The mechanism of action of 4-butyl-1,3-thiazole-2-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains . These interactions can lead to changes in biochemical pathways, ultimately affecting cellular functions.

相似化合物的比较

- 2-Methyl-1,3-thiazole-4-carboxylic acid

- 4-Phenyl-1,3-thiazole-2-carboxylic acid

- 2-Aminothiazole-4-carboxylic acid

Comparison: 4-Butyl-1,3-thiazole-2-carboxylic acid is unique due to its butyl side chain, which can influence its lipophilicity and, consequently, its biological activity and solubility. Compared to 2-methyl-1,3-thiazole-4-carboxylic acid, the butyl derivative may exhibit different pharmacokinetic properties, making it more suitable for certain applications .

生物活性

4-Butyl-1,3-thiazole-2-carboxylic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their role in medicinal chemistry, exhibiting a range of pharmacological effects including antibacterial, antifungal, antiprotozoal, and anticancer properties. This article delves into the biological activity of this compound, focusing on its antimicrobial efficacy, structure-activity relationships (SAR), and potential mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant antibacterial activity.

Antibacterial Efficacy

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values for this compound were assessed in several studies. The findings indicate that this compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.23 - 0.70 | 0.47 - 0.94 |

| Escherichia coli | 0.17 - >3.75 | 0.23 - >3.75 |

| Bacillus cereus | 0.20 - 0.30 | 0.20 - 0.30 |

| Pseudomonas aeruginosa | 0.25 - 0.50 | 0.30 - 0.50 |

The compound exhibited the best activity against S. aureus, with an MIC of 0.23 mg/mL and an MBC of 0.47 mg/mL, outperforming traditional antibiotics like ampicillin in some cases .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. The compound's efficacy against fungal strains such as Candida albicans was also evaluated with promising results.

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Candida albicans | 0.06 - 0.47 | 0.11 - 0.94 |

These results indicate that the compound can inhibit fungal growth effectively, suggesting its potential use in treating fungal infections .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is heavily influenced by their chemical structure. Studies have indicated that certain substituents on the thiazole ring enhance antimicrobial activity.

- Substituents Impacting Activity :

- The presence of a butyl group at position 4 is beneficial for increasing lipophilicity, which aids in membrane penetration.

- Aromatic groups at position 2 have been associated with improved antibacterial properties.

- Modifications such as halogen substitutions can either enhance or reduce activity depending on their position and electronic effects.

The proposed mechanisms by which thiazole derivatives exert their antimicrobial effects include:

- Inhibition of Bacterial Enzymes : Thiazoles may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, such as MurB enzyme inhibition in E. coli.

- Biofilm Disruption : Some studies suggest that these compounds can disrupt biofilm formation, enhancing their effectiveness against resistant strains .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Study on MRSA : A study found that certain thiazole derivatives were more effective than standard treatments against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as alternative therapeutic agents.

- Fungal Infections : Research demonstrated that thiazole compounds could effectively treat infections caused by resistant fungal strains, showcasing their versatility in antimicrobial applications .

属性

IUPAC Name |

4-butyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-3-4-6-5-12-7(9-6)8(10)11/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIWKJHKLOTFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CSC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555089 | |

| Record name | 4-Butyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115553-92-9 | |

| Record name | 4-Butyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。